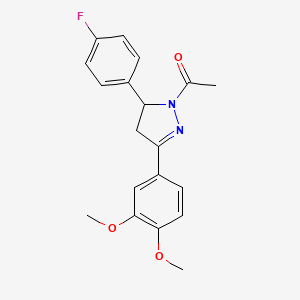

1-(3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

This compound belongs to the N-substituted pyrazoline class, characterized by a dihydropyrazole core with substituents at positions 3 and 5 of the heterocyclic ring. The 3,4-dimethoxyphenyl group at position 3 introduces electron-donating methoxy moieties, while the 4-fluorophenyl group at position 5 provides electron-withdrawing properties. The acetyl group at the N1 position enhances structural rigidity and influences molecular interactions. Pyrazolines are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

1-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-12(23)22-17(13-4-7-15(20)8-5-13)11-16(21-22)14-6-9-18(24-2)19(10-14)25-3/h4-10,17H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNSKEQYNSHMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the acylation of the pyrazole with ethanoyl chloride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in substituted aromatic compounds with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the dengue virus type 2 NS2B/NS3 serine protease. In silico studies demonstrated that it exhibits promising binding affinities, suggesting its utility in the design of antiviral agents against dengue virus infections. The compound's structure allows for effective interaction with the viral protease, which is crucial for viral replication .

Anti-inflammatory and Analgesic Properties

The pyrazole ring system in this compound has been associated with various pharmacological activities, including anti-inflammatory and analgesic effects. Research indicates that pyrazole derivatives can modulate pain pathways and exhibit cytoprotective properties in inflammatory conditions. The specific structural features of 1-(3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may enhance its efficacy in these applications .

Cytotoxicity Studies

Investigations into the cytotoxic effects of pyrazole derivatives have shown that compounds with similar structures can induce apoptosis in cancer cells. The presence of electron-withdrawing groups, like fluorine, may enhance the compound's ability to disrupt cellular processes in malignant cells .

Organic Synthesis Applications

Reagent in Organic Reactions

This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and condensation reactions. For instance, it has been successfully employed in one-pot reactions to synthesize other complex molecules, showcasing its utility as a building block in synthetic organic chemistry .

Fluorescent Properties

The incorporation of pyrazole derivatives into fluorescent materials has been explored for their potential use in optical applications. The excited-state intramolecular proton transfer (ESIPT) process observed in related compounds suggests that this compound could be developed into fluorescent probes for biological imaging .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Substituent Comparison of Selected Pyrazoline Derivatives

Key Observations :

- Electron-Donating vs.

- N1 Modifications : Acetyl-substituted derivatives (target, ) exhibit simpler pharmacokinetic profiles, while bulkier groups like thiazole-phenyl () or benzoyl () may alter solubility and bioavailability.

Physicochemical Properties

Analysis :

- The target compound’s absence of reported data highlights a gap in current literature. However, analogs like show higher yields (82%) when recrystallized from DMF, suggesting similar protocols could optimize the target’s synthesis.

- Lower yields for thiophene-containing derivatives (e.g., 30.7% in ) indicate challenges in introducing heteroaromatic groups.

Structural and Crystallographic Insights

- Dihedral Angles: In 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, the dihedral angle between the pyrazole ring and 4-methoxyphenyl group is 76.67°, indicating significant non-planarity . For 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole derivatives, dihedral angles between pyrazole and fluorophenyl groups range from 4.64° to 10.53°, suggesting moderate planarity . Implication: The 3,4-dimethoxyphenyl group in the target compound may adopt a planar conformation (similar to ), favoring π-π stacking in enzyme active sites.

Critical Analysis :

- Halogenated analogs (e.g., 4-chlorophenyl in ) show antibacterial efficacy, but the target’s methoxy groups may reduce electrophilicity, altering target specificity.

Biological Activity

The compound 1-(3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Synthesis

The compound was synthesized through a one-pot three-component reaction involving 3′,4′-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine in the presence of sodium hydroxide as a catalyst. The reaction was carried out in a sealed-vessel reactor at controlled conditions to optimize yield and purity. Spectroscopic methods such as NMR and FT-IR were employed to confirm the structure of the synthesized compound .

Antiviral Activity

Recent studies have indicated that this compound exhibits significant inhibitory activity against dengue virus type 2 (DEN2) NS2B/NS3 serine protease. Molecular docking studies revealed that it forms critical interactions with the active site of the enzyme, suggesting a mechanism of action that could be leveraged for antiviral drug design .

Anticancer Properties

The biological evaluation of similar pyrazole derivatives has shown promising anticancer activity. For instance, compounds with structural similarities have been tested against various human cancer cell lines, including RKO (colorectal), A-549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The IC50 values for these compounds were determined using MTS assays, indicating their effectiveness in inhibiting cell growth at micromolar concentrations .

| Cell Line | IC50 (µM) | Compound |

|---|---|---|

| RKO | 15 | Pyrazole Derivative A |

| A-549 | 25 | Pyrazole Derivative B |

| MCF-7 | 30 | Pyrazole Derivative C |

| HeLa | 20 | Pyrazole Derivative D |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Inhibition of Proteases : As mentioned, it acts as an inhibitor for DEN2 NS2B/NS3 serine protease.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

- Dengue Virus Inhibition : In silico studies confirmed that the compound could effectively bind to the dengue virus protease, providing a basis for further development as an antiviral agent.

- Cytotoxicity Testing : A series of pyrazole derivatives were evaluated for cytotoxicity against SH-SY5Y neuroblastoma cells, with some showing over 50% inhibition at concentrations around 100 µM. Notably, these compounds displayed selectivity towards cancer cells with minimal toxicity to normal fibroblast cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.